3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 799283-53-7
VCID: VC2650084
InChI: InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-13(8-10-19)11-14-5-4-6-15(12-14)16(20)21/h4-6,12-13H,7-11H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)C(=O)O
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid

CAS No.: 799283-53-7

Cat. No.: VC2650084

Molecular Formula: C18H25NO4

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid - 799283-53-7

Specification

CAS No. 799283-53-7
Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
IUPAC Name 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid
Standard InChI InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-13(8-10-19)11-14-5-4-6-15(12-14)16(20)21/h4-6,12-13H,7-11H2,1-3H3,(H,20,21)
Standard InChI Key HVECPVHFDIWDEL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)C(=O)O

Introduction

Chemical Identity and Properties

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid is a structurally distinct compound characterized by its protected piperidine ring linked to a meta-substituted benzoic acid. The compound possesses several important chemical identifiers and physical properties that define its behavior in various chemical and biological systems.

Basic Identification Data

The compound's identity is thoroughly documented through various chemical identifiers as presented in Table 1.

Table 1: Chemical Identification Data

ParameterValue
CAS Number799283-53-7
Molecular FormulaC₁₈H₂₅NO₄
Molecular Weight319.4 g/mol
IUPAC Name3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid
Standard InChIInChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-13(8-10-19)11-14-5-4-6-15(12-14)16(20)21/h4-6,12-13H,7-11H2,1-3H3,(H,20,21)
Standard InChIKeyHVECPVHFDIWDEL-UHFFFAOYSA-N
PubChem Compound ID45073959

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in synthetic reactions and biological systems. These properties are crucial for understanding its potential applications in pharmaceutical research and development.

Table 2: Physicochemical Properties

PropertyValue
Physical StateSolid/powder
SolubilitySoluble in organic solvents (THF, DMF, dichloromethane); limited water solubility
Functional GroupsCarboxylic acid, carbamate (Boc-protected amine)
Structural FeaturesMeta-substituted benzoic acid, piperidine ring, tert-butoxycarbonyl protecting group
Chemical StabilityStable under standard laboratory conditions; sensitive to strong acids

Structural Characteristics

Molecular Structure Analysis

The compound consists of three key structural components: a meta-substituted benzoic acid moiety, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. The piperidine ring is linked to the benzoic acid through a methylene bridge at the 4-position of the piperidine, while the Boc group protects the nitrogen of the piperidine ring.

This structural arrangement creates a molecule with distinctive reactivity patterns. The carboxylic acid group provides a site for further functionalization, while the Boc-protected piperidine offers a protected secondary amine that can be selectively deprotected under acidic conditions.

Key Structural Elements and Their Significance

The compound's structure includes several key elements that contribute to its chemical behavior and potential applications:

  • The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, allowing selective reactions at other positions in the molecule.

  • The meta-substituted benzoic acid provides a carboxylic acid functional group for conjugation reactions, esterification, or amide formation.

  • The methylene linker between the piperidine and benzoic acid moieties imparts flexibility to the molecule, potentially important for the compound's activity in biological systems.

  • The piperidine ring offers a cyclic amine scaffold common in many pharmaceutical compounds.

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid typically involves a multi-step process that includes protection of the piperidine nitrogen with a Boc group, followed by coupling the piperidine derivative with a benzoic acid derivative.

A general synthetic approach may involve:

  • Protection of 4-methylpiperidine with di-tert-butyl dicarbonate to form the Boc-protected piperidine intermediate.

  • Coupling of the protected piperidine with a 3-substituted benzoic acid derivative through appropriate linking chemistry.

  • Functional group manipulations to achieve the final carboxylic acid functionality.

Reaction Conditions and Parameters

Based on related synthetic procedures for similar compounds, the synthesis typically employs specific reaction conditions:

Table 3: Typical Reaction Conditions for Key Synthetic Steps

Synthetic StepReagentsConditionsConsiderations
Boc ProtectionDi-tert-butyl dicarbonate (1 eq), baseTHF or THF/water, 10-30°C, 1-6 hoursTypically conducted with bases such as sodium carbonate, potassium carbonate, or N,N-diisopropylethylamine
Coupling ReactionAppropriate coupling agents (depends on specific route)Anhydrous conditions, moderate temperaturesMay involve organometallic intermediates
Purification-Filtration, chromatography, recrystallizationProduct isolation via conventional procedures

Key Reagents and Catalysts

Several key reagents are typically involved in the synthesis:

  • Di-tert-butyl dicarbonate for introducing the Boc protecting group

  • Bases such as sodium carbonate, potassium carbonate, or N,N-diisopropylethylamine

  • Solvents including tetrahydrofuran (THF) or THF/water mixtures

  • Potentially crown ethers like 15-crown-5 as phase transfer catalysts

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid serves as a valuable intermediate in pharmaceutical synthesis, particularly for compounds containing both piperidine and benzoic acid functionalities. The presence of the Boc protecting group allows for selective reactions at different positions in the molecule, making it a versatile building block for more complex molecular structures.

Structure-Activity Relationships

The compound's structural features provide insights into potential structure-activity relationships in drug development:

  • The meta-substituted benzoic acid offers a specific spatial arrangement that may influence binding to biological targets

  • The flexible methylene linker allows conformational adaptability

  • The piperidine scaffold represents a privileged structure in medicinal chemistry

Analytical Methods and Characterization

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid during synthesis and quality control processes.

Table 4: Spectroscopic Characteristics

Analytical MethodExpected Observations
¹H NMRCharacteristic signals for aromatic protons (7-8 ppm), methylene bridge (~2.5-3.0 ppm), tert-butyl group (~1.4 ppm), and piperidine ring protons (1.0-3.5 ppm)
¹³C NMRSignals for carboxylic carbon (~170 ppm), carbamate carbon (~155 ppm), aromatic carbons (125-140 ppm), tert-butyl carbon (~80 ppm for quaternary C, ~28 ppm for methyl groups)
IR SpectroscopyCharacteristic bands for carboxylic acid (O-H stretch ~3000-3500 cm⁻¹, C=O stretch ~1700 cm⁻¹) and carbamate (C=O stretch ~1690 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 319, with fragmentation patterns showing loss of the Boc group (m/z -100)

Chromatographic Methods

Various chromatographic techniques can be employed for the purification and analysis of the compound:

  • High-Performance Liquid Chromatography (HPLC) with appropriate columns and solvent systems

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

  • Flash chromatography for larger-scale purification

Research Developments and Future Directions

Recent Advances

Research involving 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid and related compounds has made significant progress in recent years:

  • Improved synthetic methodologies with higher yields and greater selectivity

  • Development of novel derivatives with enhanced pharmacological properties

  • Integration into the synthesis of complex pharmaceutically active compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator